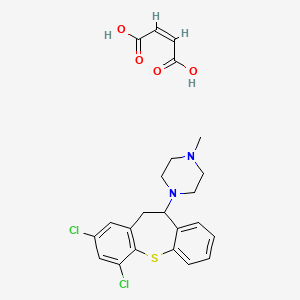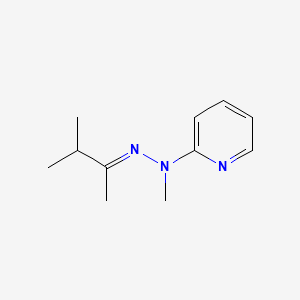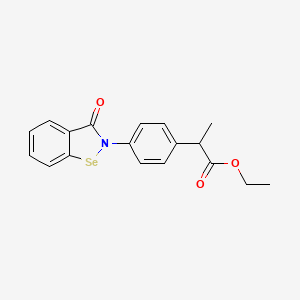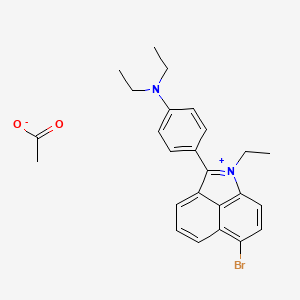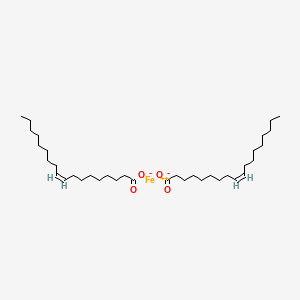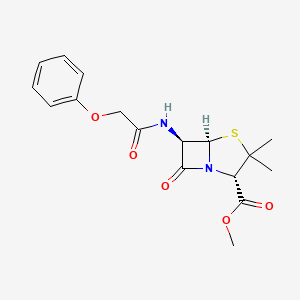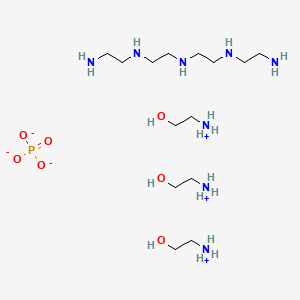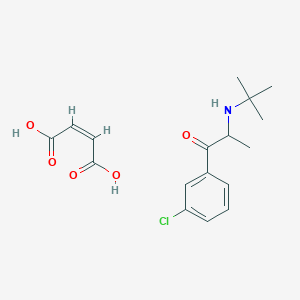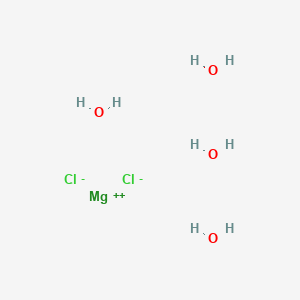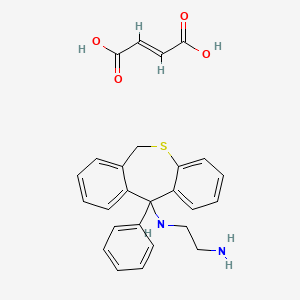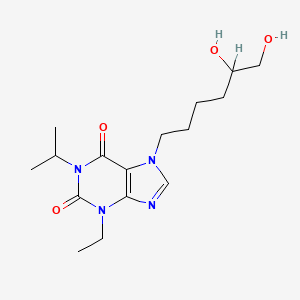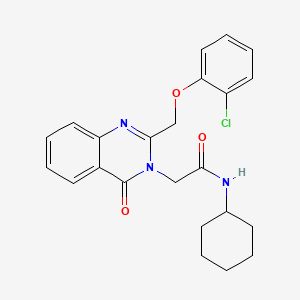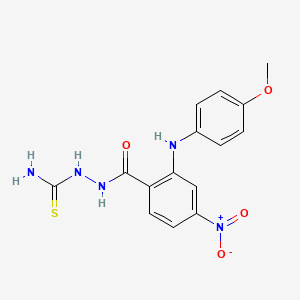
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methoxyphenyl group, a nitro group, and an aminothioxomethyl hydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the methoxyphenyl group through a substitution reaction. The final step involves the addition of the aminothioxomethyl hydrazide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency. The industrial methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
科学研究应用
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxyphenyl group can enhance the compound’s binding affinity to specific targets.
相似化合物的比较
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can be compared with other similar compounds such as:
2-((4-methoxyphenyl)amino)benzoic acid: Lacks the nitro and aminothioxomethyl hydrazide groups, resulting in different chemical properties and reactivity.
4-nitrobenzoic acid: Lacks the methoxyphenyl and aminothioxomethyl hydrazide groups, leading to different applications and biological activities.
2-(aminothioxomethyl)hydrazide derivatives: These compounds share the aminothioxomethyl hydrazide group but differ in other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
195370-43-5 |
|---|---|
分子式 |
C15H15N5O4S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
[[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15N5O4S/c1-24-11-5-2-9(3-6-11)17-13-8-10(20(22)23)4-7-12(13)14(21)18-19-15(16)25/h2-8,17H,1H3,(H,18,21)(H3,16,19,25) |
InChI 键 |
VUFNAGOGHQCUHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


